3,5-diamino-1H-pyrazole-4-carbonitrile
Overview
Description
3,5-diamino-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C4H5N5 . It is a nitrogen-rich compound .
Synthesis Analysis
The synthesis of 3,5-diamino-1H-pyrazole-4-carbonitrile has been reported in several studies . For instance, a novel nitrogen-rich energetic material, namely 3,5-bis (3,4-diamino-1,2,4-triazole)-1H-pyrazole, was synthesized via a one-step reaction from commercially available reagents . Another study reported a multicomponent method of the synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitrile and 3-amino-1,2-diazaspiro [4.5]dec-3-ene-4-carbonitriles with thermal and microwave activation .Molecular Structure Analysis
The molecular structure of 3,5-diamino-1H-pyrazole-4-carbonitrile has been analyzed in several studies . The InChI code of the compound is 1S/C4H5N5/c5-1-2-3(6)8-9-4(2)7/h(H5,6,7,8,9) .Chemical Reactions Analysis
The chemical reactions involving 3,5-diamino-1H-pyrazole-4-carbonitrile have been studied . For instance, a study reported the synthesis of 5-amino-1H-pyrazole-4-carbonitriles by anomeric based oxidative aromatization .Physical And Chemical Properties Analysis
3,5-diamino-1H-pyrazole-4-carbonitrile has a molecular weight of 123.12 . It has a boiling point of 624.5°C at 760 mmHg and a melting point of 169-170°C .Scientific Research Applications
1. Radical-Mediated C–N Bond Activation
- Summary of Application : This research focuses on the radical-mediated C–N bond activation in 3,5-diamino-4-nitro-1H-pyrazole towards high-energy and insensitive energetic materials .
- Methods of Application : The study describes a nitrogen-centered-radical-mediated approach to cleave C–N bonds in a monocyclic pyrazole. N-bromosuccinimide was used as a radical initiator .
- Results : The reaction led to an important precursor (2), subsequently annulated and oxidized to an energetic compound 4. This compound exhibits promising application in balancing performances and thermal stabilities. The yields were up to 91% .
2. Synthesis of Nitrogen-Rich Energetic Material
- Summary of Application : The study involves the synthesis of a novel nitrogen-rich energetic material, namely 3,5-bis (3,4-diamino-1,2,4-triazole)-1H-pyrazole .
- Methods of Application : The material was synthesized via a one-step reaction from commercially available reagents .
- Results : The detonation velocity and sensitivity of 3,5-bis (3,4-diamino-1,2,4-triazole)-1H-pyrazole are superior to those of RDX. The material and its supramolecular assembly energetic materials exhibit great thermal stability, suggesting that they are also heat-resistant energetic materials .
3. Anti-Biofilm Agents
- Summary of Application : 4-arylazo-3,5-diamino-1H-pyrazoles have been identified as a novel group of anti-biofilm agents .
- Methods of Application : The study involved screening a collection of 50,000 small-molecule compounds .
- Results : The study reported a SAR (Structure-Activity Relationship) study based on 60 analogues by examining ways in which the pharmacophore can be further optimized .
4. Synthesis of Pyrazole-4-Carbonitrile Derivatives
- Summary of Application : This study involves the synthesis of a new series of pyrazole-4-carbonitrile derivatives .
- Methods of Application : The study describes a facile synthesis of a novel class of pyrazole-4-carbonitrile-based heterocycles starting from 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile .
- Results : The reactivity of 1-(4-fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile towards active methylene derivatives, including malononitrile and ethyl cyanoacetate, was explored .
5. Designing and Building of Ring-Fused Pyrazoles
- Summary of Application : 3(5)-Aminopyrazoles, such as 3,5-diamino-1H-pyrazole-4-carbonitrile, have been extensively used in designing and building of a number of ring-fused pyrazoles of potential synthetic and medicinal interest .
- Methods of Application : The study involved the use of 3(5)-aminopyrazoles as reagents in the synthesis of various ring-fused pyrazoles .
- Results : The synthesized compounds showed significant cytotoxic activity in the nanomolar range against certain types of breast and ovarian tumor .
6. Synthesis of Insensitive Energetic Materials
- Summary of Application : The study involves the synthesis of insensitive energetic materials featuring Z–E isomerism .
- Methods of Application : The study describes the synthesis of these materials using 3,5-diamino-1H-pyrazole-4-carbonitrile .
- Results : The synthesized materials show superior thermal robustness and have potential applications as metal-free detonating substances .
7. Synthesis of Functionalized Pyrazole Derivatives
- Summary of Application : This study involves the synthesis of functionalized pyrazole derivatives due to their diverse biological applications .
- Methods of Application : The study describes a facile synthesis of a novel class of pyrazole-4-carbonitrile-based heterocycles starting from 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile .
- Results : The synthesized compounds showed significant cytotoxic activity in the nanomolar range against certain types of breast and ovarian tumor .
8. Designing and Building of Ring-Fused Pyrazoles
- Summary of Application : 3(5)-Aminopyrazoles, such as 3,5-diamino-1H-pyrazole-4-carbonitrile, have been extensively used in designing and building of a number of ring-fused pyrazoles of potential synthetic and medicinal interest .
- Methods of Application : The study involved the use of 3(5)-aminopyrazoles as reagents in the synthesis of various ring-fused pyrazoles .
- Results : The synthesized compounds showed significant cytotoxic activity in the nanomolar range against certain types of breast and ovarian tumor .
9. Synthesis of Insensitive Energetic Materials
- Summary of Application : The study involves the synthesis of insensitive energetic materials featuring Z–E isomerism .
- Methods of Application : The study describes the synthesis of these materials using 3,5-diamino-1H-pyrazole-4-carbonitrile .
- Results : The synthesized materials show superior thermal robustness and have potential applications as metal-free detonating substances .
Safety And Hazards
The safety information for 3,5-diamino-1H-pyrazole-4-carbonitrile indicates that it is a dangerous compound. The hazard statements include H301+H311+H331, which suggest toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
3,5-diamino-1H-pyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5/c5-1-2-3(6)8-9-4(2)7/h(H5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKASYLSHAZSEEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(NN=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557327 | |
Record name | 3,5-Diamino-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-diamino-1H-pyrazole-4-carbonitrile | |
CAS RN |
6844-58-2 | |
Record name | 3,5-Diamino-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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